molecular formula C15H10N4 B14119013 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole CAS No. 186956-99-0

2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole

Cat. No.: B14119013
CAS No.: 186956-99-0
M. Wt: 246.27 g/mol
InChI Key: BAJLMFWZNSFDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazolesThe structure of this compound consists of a pyridine ring fused to a pyrimido[1,2-a]benzimidazole core, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole can be achieved through various synthetic routes. One common method involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This reaction leads to the formation of the desired pyrimido[1,2-a]benzimidazole scaffold.

Another approach involves the use of enamino ketones as building blocks. These reagents undergo cyclization reactions to form the pyrimido[1,2-a]benzimidazole core . The reaction conditions typically involve heating under reflux in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

CAS No.

186956-99-0

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

2-pyridin-2-ylpyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C15H10N4/c1-2-7-14-13(6-1)18-15-17-12(8-10-19(14)15)11-5-3-4-9-16-11/h1-10H

InChI Key

BAJLMFWZNSFDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.